molecular formula C18H21N3O3S B2649081 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea CAS No. 1203077-84-2

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

Cat. No.: B2649081
CAS No.: 1203077-84-2
M. Wt: 359.44
InChI Key: RSLAZSMWZGMTSK-UHFFFAOYSA-N
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is an organic compound that belongs to the class of phenylureas. This compound is characterized by the presence of a phenyl group attached to a urea moiety, with an additional phenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction can produce reduced phenylurea compounds. Substitution reactions can lead to a variety of substituted phenylurea products.

Scientific Research Applications

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
  • (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid
  • N-[3-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-2-thiophenesulfonamide

Uniqueness

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea is unique due to its specific structural features, such as the presence of the 1,1-dioxidoisothiazolidin-2-yl group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(19-11-10-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-12-5-13-25(21,23)24/h1-4,6-9,14H,5,10-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLAZSMWZGMTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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